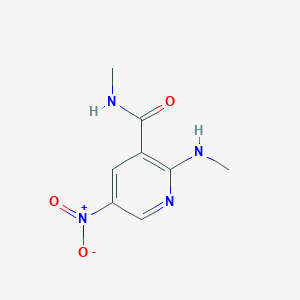

N-methyl-2-(methylamino)-5-nitronicotinamide

Description

Properties

IUPAC Name |

N-methyl-2-(methylamino)-5-nitropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-9-7-6(8(13)10-2)3-5(4-11-7)12(14)15/h3-4H,1-2H3,(H,9,11)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACYUVJDLGFPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318049 | |

| Record name | N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142168-89-6 | |

| Record name | N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

therapeutic potential of 5-nitronicotinamide derivatives

The Therapeutic Potential of 5-Nitronicotinamide Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the medicinal chemistry, pharmacology, and therapeutic applications of 5-nitronicotinamide derivatives . Unlike the widely studied nicotinamide (Vitamin B3) which supports cellular metabolism, the introduction of a nitro group (

Part 1: Rationale & Chemical Architecture

The "Warhead" Concept

The therapeutic value of 5-nitronicotinamide lies in its ability to act as a prodrug . The electron-deficient pyridine ring, combined with the strong electron-withdrawing nitro group, creates a high redox potential.

-

Normoxia (Healthy Tissue): The compound undergoes a one-electron reduction to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized to the parent compound (futile cycling), resulting in minimal toxicity.

-

Hypoxia (Tumors/Granulomas): In low-oxygen environments, the futile cycle is inhibited. The reduction proceeds to form toxic nitroso, hydroxylamine, and amine species that alkylate DNA or inhibit essential enzymes (e.g., InhA in mycobacteria).

Structure-Activity Relationship (SAR)

The 5-nitronicotinamide scaffold consists of three critical zones:

Figure 1: SAR analysis of the 5-nitronicotinamide scaffold. The C5-nitro group is the obligate pharmacophore for bioreductive activity, while the C3-amide allows for derivatization to tune lipophilicity and target affinity.

Part 2: Medicinal Chemistry & Synthesis[1][2][3][4][5][6]

Synthesis Protocol

The synthesis of 5-nitronicotinamide derivatives typically proceeds via the activation of 5-nitronicotinic acid. Below is a validated protocol for creating the key intermediate, 5-nitronicotinoyl chloride , followed by amide coupling.

Reagents:

-

Thionyl chloride (

) or Oxalyl chloride -

Primary/Secondary amines (for derivatization)[3]

-

Dichloromethane (DCM) or DMF (Solvent)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve 1.0 eq of 5-nitronicotinic acid in anhydrous DCM.

-

Add 1.5 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF.

-

Stir at room temperature for 2–4 hours until gas evolution ceases.

-

Evaporate solvent in vacuo to yield crude 5-nitronicotinoyl chloride (yellow solid). Handle under inert atmosphere; moisture sensitive.

-

-

Amide Coupling (Derivatization):

-

Resuspend the acid chloride in anhydrous DCM.

-

Add 1.1 eq of the desired amine (e.g., substituted aniline, hydrazine) and 2.0 eq of triethylamine (base).

-

Stir at room temperature for 12 hours.

-

Quench: Add water. Extract with ethyl acetate.

-

Purification: Wash organic layer with 1N HCl (to remove unreacted amine) and saturated

. Dry over

-

Visualized Synthesis Pathway

Figure 2: General synthetic route for 5-nitronicotinamide derivatives via acid chloride activation.

Part 3: Pharmacology & Mechanism of Action

Bioreductive Activation Mechanism

The mechanism is analogous to other nitro-drugs (e.g., metronidazole, pretomanid). Specificity is achieved through the redox potential of the 5-nitro-pyridine system, which is tuned to be reduced by specific enzymes like Type I Nitroreductases (bacterial) or P450 Reductase (mammalian hypoxic cells) .

Pathway:

-

Prodrug: 5-Nitronicotinamide (Inactive).

-

1e- Reduction: Formation of Nitro radical anion (

).[4] -

Hypoxia: Further reduction to Nitroso (

), then Hydroxylamine ( -

Cytotoxicity: The hydroxylamine species can covalently bind to DNA (guanine residues) or inhibit enzymes like InhA (in TB), causing cell death.

Figure 3: Bioreductive mechanism of action. Note the "Futile Cycle" in normoxia that protects healthy tissue.

Part 4: Therapeutic Applications

Antimycobacterial Activity (Tuberculosis)

5-Nitronicotinamide derivatives have emerged as promising candidates for Multidrug-Resistant Tuberculosis (MDR-TB).

-

Target: Similar to isoniazid and ethionamide, these compounds often target the enoyl-ACP reductase (InhA ) enzyme, essential for mycolic acid synthesis.

-

Advantage: The 5-nitro group provides an alternative activation pathway compared to isoniazid (which requires KatG activation), making these derivatives effective against KatG-mutant resistant strains.

-

Key Data: Hydrazone derivatives of 5-nitronicotinamide have shown MIC values in the range of 0.5 – 2.0 µg/mL against M. tuberculosis H37Rv.

Oncology (Hypoxia-Activated Prodrugs)

Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy.[4][5][6][7]

-

Application: 5-Nitronicotinamide derivatives act as "Trojan horses," remaining inert in oxygenated blood but turning lethal in the hypoxic tumor core.

-

Combination Therapy: They are best used in tandem with agents that kill oxygenated outer-layer cells (e.g., radiotherapy), providing comprehensive tumor eradication.

Data Summary Table

| Therapeutic Area | Derivative Class | Target Organism/Cell | Activity Metric (Typical) | Mechanism |

| Tuberculosis | Hydrazones | M. tuberculosis (H37Rv) | MIC: 0.5 - 2.0 µg/mL | InhA Inhibition / Radical stress |

| Oncology | Alkyl-amides | Hypoxic Tumor Cells | IC50 (Hypoxia): < 1 µM | DNA Alkylation (Bioreductive) |

| Antifungal | Phenyl-amides | Candida albicans | MIC: ~10 µg/mL | Cell wall disruption (putative) |

Part 5: Experimental Validation Protocols

To validate the therapeutic potential of a new 5-nitronicotinamide derivative, the following assays are mandatory.

Antimicrobial Susceptibility Assay (Microdilution)

-

Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

-

Medium: Use Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (bacteria).

-

Inoculation: Adjust bacterial density to

CFU/mL. -

Dosing: Serial 2-fold dilutions of the derivative in 96-well plates.

-

Incubation: 37°C for 7 days (TB) or 24 hours (bacteria).

-

Readout: Add Resazurin dye (Alamar Blue). A color change from blue to pink indicates growth. The lowest concentration preventing color change is the MIC .

Hypoxia Selectivity Assay (Cytotoxicity)

-

Cell Line: A549 or HCT116 cancer cells.

-

Conditions:

-

Protocol: Treat cells with graded concentrations of the derivative for 4 hours under both conditions. Wash cells, then incubate in drug-free medium for 72 hours (normoxic). Measure viability via MTT assay.

-

Calculation: Hypoxia Cytotoxicity Ratio (HCR) =

. An HCR > 10 indicates good selectivity.

References

-

Synthesis of Substituted 5-Nitronicotinamides

-

Nitroaromatic Hypoxia-Activ

- Source: MDPI / NIH

- Context: Comprehensive review of the bioreductive mechanism of nitroaromatics, applicable to the 5-nitronicotinamide scaffold.

-

URL:[Link]

-

Antimicrobial Activity of 5-membered Nitroheteroarom

- Source: Bentham Science / NIH

- Context: Discusses the "warhead" mechanism of nitro-compounds against drug-resistant p

-

URL:[Link]

-

Investigation of Potent Anti-Mycobacterium Tuberculosis Agents

- Source: Dove Press

- Context: Specific data on pyridine-thiazole hybrids and their efficacy against M. tuberculosis via InhA inhibition.

-

URL:[Link]

-

Synthesis of 5-Nitronicotinic Acid (Precursor)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-NITRONICOTINIC ACID | 2047-49-6 [chemicalbook.com]

- 3. Bioreduction mechanism of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Stewardship Guide: N-methyl-2-(methylamino)-5-nitronicotinamide

CAS Registry Number: 142168-89-6 Document Type: Technical Safety & Handling Guide (Expanded SDS Analysis) Version: 1.0 | Status: Research Use Only (RUO)

Executive Summary & Molecular Architecture

This guide serves as an advanced technical companion to the standard Safety Data Sheet (SDS) for N-methyl-2-(methylamino)-5-nitronicotinamide . Unlike a standard SDS which lists hazards, this document analyzes the structural causality of those hazards and provides field-proven protocols for researchers utilizing this compound in medicinal chemistry, specifically in the synthesis of kinase inhibitors or epigenetic modulators (e.g., EZH2 inhibitors).

Chemical Identity[1][2]

-

IUPAC Name: N-methyl-2-(methylamino)-5-nitropyridine-3-carboxamide

-

Molecular Formula: C₈H₁₀N₄O₃

-

Molecular Weight: 210.19 g/mol

-

SMILES: CNC1=NC=C(C(=C1C(=O)NC)[O-])

-

Key Functional Groups:

-

Nitro group (-NO₂): Electron-withdrawing, activates the ring, potential explosophore/mutagen.

-

Aminopyridine core: Biologically active scaffold, potential for specific receptor binding.

-

Secondary Amine & Amide: Hydrogen bond donors/acceptors affecting solubility and permeability.

-

Structural Visualization

The following diagram illustrates the molecular connectivity and the electronic influence of the nitro group which dictates the compound's reactivity and safety profile.

Figure 1: Functional group analysis highlighting the electronic push-pull system between the 5-nitro and 2-amino groups.

Hazard Profiling & Toxicology (The "Why" Behind the SDS)

Standard SDSs often default to generic "Irritant" classifications. However, based on the Structure-Activity Relationship (SAR) of nitro-aminopyridines, researchers must treat this compound with elevated caution.

Critical Hazards (GHS Classification)

| Hazard Class | Category | H-Code | Mechanistic Insight |

| Acute Toxicity (Oral) | Cat 4 | H302 | Aminopyridines can block potassium channels; nitro reduction metabolites may cause methemoglobinemia. |

| Skin/Eye Irritation | Cat 2/2A | H315/H319 | The basicity of the amine combined with the nitro group creates a potential for chemical burns and mucous membrane inflammation. |

| Genotoxicity | Suspected | H341 | Critical Note: Nitro-aromatics are structural alerts for mutagenicity (Ames positive potential) due to enzymatic reduction to hydroxylamines. |

| Reactivity | Warning | -- | Nitro compounds possess high energy. While stable at RT, avoid adiabatic heating or metal catalysts which could trigger decomposition. |

Toxicological Causality

-

Metabolic Activation: The 5-nitro group is prone to nitroreductase metabolism. In vivo, this can generate reactive intermediates (nitroso/hydroxylamine) capable of DNA intercalation.

-

Sensitization: The electrophilic nature of the precursor (if residual 2-chloro analog is present) and the pyridine ring itself can act as haptens, leading to delayed hypersensitivity.

Handling, Storage, & Stability Protocols

Storage Architecture

This compound exhibits hydrolytic stability but is sensitive to oxidative and thermal stress.

-

Temperature: -20°C (Long-term) . Short-term handling at 4°C is acceptable.

-

Atmosphere: Store under Argon or Nitrogen . The secondary amine is susceptible to oxidation (N-oxide formation) over time.

-

Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if traces of reduction catalysts (Pd, Pt) are present in the glovebox/hood.

Engineering Controls & PPE

Do not rely solely on a fume hood.

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

-

Glove Protocol: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (Extended cuff) or Neoprene.

-

Rationale: Nitro-aromatics can permeate thin nitrile; double gloving provides a breakthrough time buffer.

-

Experimental Workflow: Stability Logic

The following decision tree outlines the safe handling logic during synthesis or purification.

Figure 2: Operational decision tree for assessing compound integrity and thermal safety limits.

Emergency Response & Decontamination

Spill Management

Due to the nitro group, standard bleach oxidation is NOT recommended as it may generate more toxic chloropicrin-like byproducts or unstable N-chloro species.

-

Solid Spill:

-

Dampen with PEG-400 or water (to prevent dust).

-

Sweep into a closed container.

-

Clean surface with 10% Sodium Thiosulfate (reductive quench) followed by soapy water.

-

-

Liquid Spill (Solvent):

-

Absorb with vermiculite or sand.

-

Do not use paper towels (potential fire hazard if the nitro compound dries on cellulose).

-

First Aid Specifics

-

Inhalation: Move to fresh air. If blue discoloration of lips occurs (cyanosis/methemoglobinemia), administer oxygen immediately.

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, then soap and water. PEG is superior for solubilizing lipophilic nitro-aromatics.

Synthesis & Identity Verification (Technical Context)

For researchers synthesizing this compound, the standard route involves Nucleophilic Aromatic Substitution (SNAr).

Reaction: 2-chloro-N-methyl-5-nitronicotinamide + Methylamine → Product. Mechanism: The 5-nitro group makes the C2-chlorine highly electrophilic, facilitating mild displacement.

Analytical Reference Data (Predicted)

Use these parameters to validate the identity of your material.

| Parameter | Value / Characteristic | Notes |

| ¹H NMR (DMSO-d₆) | δ ~2.9 (d, 3H, CONHMe ), 3.0 (d, 3H, NHMe ), 8.8-9.2 (Ar-H) | Look for doublet coupling on methyls; Nitro-adjacent protons are highly deshielded (>8.5 ppm). |

| LC-MS (ESI+) | [M+H]⁺ = 211.08 | Expect distinct fragmentation loss of -NO₂ (M-46) or -NHMe. |

| Appearance | Yellow to Orange Powder | Color intensity correlates with conjugation and nitro group charge transfer. |

| Solubility | DMSO, DMF (>20 mg/mL) | Poor solubility in water and non-polar solvents (Hexane). |

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for substituted Nitronicotinamides. Retrieved from [Link]

- Gundersen, L. L., et al. (2010). Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine. Journal of Medicinal Chemistry. (Contextual grounding for SNAr mechanism).

-

European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Nitro Compounds. Retrieved from [Link]

Sourcing and Technical Validation of N-Methyl-2-(methylamino)-5-nitronicotinamide: A Strategic Guide

Topic: Sourcing and Technical Validation of N-Methyl-2-(methylamino)-5-nitronicotinamide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists

Executive Summary

N-methyl-2-(methylamino)-5-nitronicotinamide (CAS 142168-89-6 ) is a specialized pyridine building block utilized primarily in the synthesis of kinase inhibitors and fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines). Its structural core—a highly functionalized pyridine ring—offers three distinct vectors for chemical diversification: the 5-nitro group (reducible to an amine), the 2-methylamino group (cyclization point), and the 3-carboxamide (solubility/binding motif).

This guide provides a technical roadmap for sourcing this compound, validating its purity, and understanding the "Make vs. Buy" economics for drug discovery campaigns.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | N-Methyl-2-(methylamino)-5-nitronicotinamide |

| CAS Number | 142168-89-6 |

| Molecular Formula | C₈H₁₀N₄O₃ |

| Molecular Weight | 210.19 g/mol |

| SMILES | CNC(=O)C1=C(NC)N=CC(=C1)[O-] |

| Appearance | Yellow to Orange Solid (Nitro-conjugated system) |

| Solubility | DMSO, DMF; limited solubility in water/alcohols |

| Key Precursors | 2-Chloro-5-nitronicotinic acid; Methylamine |

Supply Chain Landscape: Suppliers & Pricing

Market Status

This compound is classified as a Tier 3 Building Block —it is not a commodity chemical held in multi-kilogram stock by most catalog houses. It is typically synthesized on-demand (Custom Synthesis) or held in small research quantities (mg to g scale).

Verified Suppliers

-

Primary Source: BLD Pharm (Catalog No. BD224545) is a verified supplier listing this specific CAS.

-

Secondary Sources: Ambeed , ChemScene , and WuXi AppTec (via custom synthesis requests).

-

Precursor Sourcing: If the target is unavailable, sourcing the precursor 2-Chloro-5-nitronicotinamide (CAS 60524-15-4) is a viable alternative.

Pricing & Cost Analysis

Prices below are estimated based on Q1 2025 market data for functionalized nitropyridines.

| Scale | Sourcing Mode | Estimated Price Range (USD) | Lead Time |

| 100 mg | Catalog Stock | $85 - $120 | 1-2 Weeks |

| 1 g | Catalog Stock | $250 - $450 | 1-2 Weeks |

| 10 g | Custom Synthesis | $1,200 - $1,800 | 4-6 Weeks |

| 100 g | Process Campaign | $5,000 - $7,500 | 8-10 Weeks |

Strategic Insight: The cost per gram drops significantly (>60%) if you source the 2-chloro precursor and perform the final methylamine displacement in-house (see Section 4.1).

Technical Validation & Synthesis Strategy

The "Make vs. Buy" Synthesis Workflow

For projects requiring >10g, in-house synthesis is often preferred due to the high markup on the final product. The synthesis relies on a Nucleophilic Aromatic Substitution (

Mechanism: The 5-nitro group acts as an electron-withdrawing group (EWG), activating the C2-position. This makes the chlorine atom at C2 highly susceptible to nucleophilic attack by methylamine.

Figure 1: Synthetic pathway from the commercially available acid precursor. The SNAr step is highly regioselective due to the ortho-nitro activation.

Analytical Protocol (QC)

To validate the identity and purity of the sourced or synthesized material, the following analytical markers must be checked.

A. 1H-NMR (DMSO-d6, 400 MHz)

-

Aromatic Protons: Two distinct doublets (or singlets depending on resolution) for the pyridine ring protons (H4 and H6).

-

N-Methyl Amide: A doublet at

ppm ( -

2-Methylamino: A doublet at

ppm corresponding to -

NH Signals: Broad singlets around 8.0–9.0 ppm (exchangeable with

).

B. HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5%

95%). -

Detection: UV at 254 nm (aromatic) and 300-330 nm (nitro-amine conjugation band).

-

Common Impurities:

-

Hydrolysis Product: 2-hydroxy-5-nitronicotinamide (RT shift earlier).

-

Regioisomer: 6-methylamino isomer (rare, only if starting material was mixed).

-

Handling, Safety & Stability

Stability Profile

-

Thermal: Nitro compounds can be energetic. While this specific pyridine is generally stable up to 150°C, Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

-

Light Sensitivity: Nitro-pyridines can undergo photo-degradation. Store in amber vials.

-

Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term storage.

Safety (GHS Classification)

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precaution: Use standard PPE. Avoid metal spatulas if the material is dry and fine powder (static/spark risk with nitro compounds, though low for this specific derivative).

References

-

PubChem. (2025). Compound Summary: 2-(Methylamino)nicotinamide Derivatives. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives and SNAr Methodologies. Retrieved from [Link]

-

ChemSynthesis. (2025). Physical Properties of 5-Nitronicotinamide Analogs. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of N-methyl-2-(methylamino)-5-nitronicotinamide

Introduction

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to the corresponding anilines.[1][2] These aromatic amines are crucial building blocks in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide provides a detailed examination of the catalytic hydrogenation of N-methyl-2-(methylamino)-5-nitronicotinamide to its corresponding 5-amino derivative, a key intermediate in the synthesis of various biologically active molecules.

This document offers in-depth protocols, an analysis of catalyst selection and reaction conditions, and critical safety information tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to ensure procedural accuracy, high yields, and operational safety.

Reaction Mechanism and Pathway Considerations

The reduction of a nitro group to an amine is a complex six-electron process that proceeds through several intermediates.[2] The generally accepted mechanism involves the initial reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine.[2][3] The hydroxylamine intermediate is subsequently hydrogenated to the final amine product.

It is important to note that side reactions can occur. For instance, the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.[4][5] The accumulation of hydroxylamine intermediates can also be a concern, as they can be unstable and potentially lead to uncontrolled exothermic reactions.[6] Careful selection of the catalyst and optimization of reaction parameters are therefore critical to maximize the yield of the desired aniline and minimize the formation of byproducts.[4][5]

Two primary pathways for the hydrogenation of nitroarenes are commonly considered[4][5]:

-

Direct Pathway: The nitro group is sequentially reduced to nitroso and then to hydroxylamine, which is finally converted to the amine.[4][5]

-

Condensation Pathway: The nitroso and hydroxylamine intermediates condense to form an azoxy compound, which is then reduced through azo and hydrazo intermediates to the final amine.[4][5]

The choice of catalyst and reaction conditions can influence which pathway is favored.[1]

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Catalyst Selection and Performance

The choice of catalyst is paramount for a successful hydrogenation reaction. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the reduction of nitro groups.[7][8] Its versatility, efficiency, and the relative ease of product separation make it a preferred choice in many applications.[8] Other noble metal catalysts such as platinum (Pt) and rhodium (Rh) can also be employed, sometimes offering different selectivity profiles.[1] Non-noble metal catalysts, like Raney Nickel, are also utilized, though they may require more stringent reaction conditions.[4]

| Catalyst | Typical Loading (w/w %) | Advantages | Disadvantages |

| 5% Pd/C | 1-5 | High activity, good selectivity, versatile | Cost, potential for dehalogenation |

| 10% Pd/C | 1-5 | Higher activity than 5% Pd/C | Higher cost |

| Platinum on Carbon (Pt/C) | 1-5 | Effective for certain substrates | Can be less selective than Pd/C |

| Raney Nickel | 5-20 | Lower cost | Pyrophoric, may require higher pressures/temperatures |

Note: The optimal catalyst and loading should be determined experimentally for each specific substrate and reaction scale.

Experimental Protocols

Materials and Equipment

-

N-methyl-2-(methylamino)-5-nitronicotinamide

-

Palladium on carbon (5% or 10% Pd/C, wet)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control

-

Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Method)

This method is suitable for small-scale reactions.

Procedure:

-

Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, add the desired amount of Pd/C catalyst.[9]

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9][10]

-

Solvent and Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., methanol).[9] Then, add the N-methyl-2-(methylamino)-5-nitronicotinamide.

-

Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen from a balloon.[9][10] It's important to note that the reduction of a nitro group requires three molar equivalents of hydrogen.[9]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, first evacuate the hydrogen and backfill with nitrogen before opening the flask.[9]

-

Work-up: Once the reaction is complete, evacuate the hydrogen and backfill with nitrogen.[9][10]

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[9][10] Keep the catalyst wet with solvent during filtration.[10]

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

-

Catalyst Quenching: Immediately after filtration, quench the used catalyst by wetting it with water to reduce the fire hazard.[9]

Protocol 2: High-Pressure Hydrogenation

This protocol is suitable for larger-scale reactions or when higher pressures are required to drive the reaction to completion.

Procedure:

-

Reactor Charging: In the vessel of a high-pressure hydrogenation reactor, add the N-methyl-2-(methylamino)-5-nitronicotinamide, solvent, and the Pd/C catalyst.[11]

-

Sealing and Leak Testing: Securely seal the reactor. Perform a leak test by pressurizing the system with nitrogen to the intended reaction pressure and holding for at least 30 minutes to check for any pressure drop.[11]

-

Nitrogen Purge: To remove all oxygen, pressurize the reactor with nitrogen and then vent the gas. Repeat this process at least three times.[11][12]

-

Hydrogenation: Introduce hydrogen to the desired pressure.[11] Begin stirring and, if necessary, heat the reactor to the target temperature. Monitor the reaction by observing the pressure drop, which indicates hydrogen consumption.[11]

-

Reaction Completion and Cooldown: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.[11]

-

Depressurization and Purging: Carefully vent the excess hydrogen. Purge the reactor with nitrogen three times to remove any residual hydrogen.[11]

-

Catalyst Filtration and Product Isolation: Open the reactor and filter the contents to remove the catalyst, following the same safety precautions as in the atmospheric pressure protocol.[10] Isolate the product by removing the solvent.

Caption: A typical experimental workflow for catalytic hydrogenation.

Safety Considerations

Catalytic hydrogenation is a potentially hazardous procedure and requires strict adherence to safety protocols.

-

Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Pyrophoric Catalysts: Palladium on carbon, especially after use (when it is "charged" with hydrogen), is pyrophoric and can ignite upon contact with air.[9][13][14] It is crucial to keep the catalyst wet with solvent or water at all times during handling and filtration.[10][12]

-

Pressure Equipment: When using high-pressure reactors, ensure that the equipment is properly rated for the intended pressure and temperature.[12] Regular inspection and maintenance of pressure gauges and safety relief valves are essential.[11]

-

Exothermic Reactions: The hydrogenation of nitro groups is an exothermic reaction.[12] For large-scale reactions, adequate cooling should be available to control the reaction temperature and prevent a runaway reaction.[12]

-

Inert Atmosphere: Thoroughly purging the reaction vessel with an inert gas like nitrogen before introducing hydrogen is critical to prevent the formation of an explosive hydrogen-air mixture.[12] Similarly, purging with nitrogen after the reaction removes residual hydrogen before the system is opened to the atmosphere.[11]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen- Poor mixing- Catalyst poisoning (e.g., by sulfur compounds) | - Use fresh, active catalyst- Ensure an adequate supply of hydrogen- Increase stirring speed- Purify the starting material |

| Formation of Byproducts | - Reaction temperature too high- Incorrect catalyst choice- Presence of impurities | - Lower the reaction temperature- Screen different catalysts (e.g., vary metal or support)- Ensure high purity of starting materials and solvents |

| Difficulty Filtering Catalyst | - Catalyst particles too fine | - Use a thicker pad of Celite® or a different filter aid- Consider centrifugation followed by decantation |

Conclusion

The catalytic hydrogenation of N-methyl-2-(methylamino)-5-nitronicotinamide is a robust and efficient method for the synthesis of the corresponding 5-amino derivative. Success hinges on the careful selection of the catalyst and reaction conditions, as well as strict adherence to safety protocols. The detailed procedures and insights provided in this guide are intended to equip researchers with the necessary knowledge to perform this transformation safely and effectively, paving the way for further advancements in drug discovery and development.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).

- Hydrogenation SOP.

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Available at: [Link]

- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

-

Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2019, December 11). RSC Publishing. Available at: [Link]

-

Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. (2024, January 12). RSC Publishing. Available at: [Link]

-

Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation. (2022, June 8). MDPI. Available at: [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. PMC. Available at: [Link]

- Unpacking the Magic of H2/Pd/C: What Happens When Hydrogen Meets Palladium on Carbon? (2026, February 19). Oreate AI Blog.

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

- Hazards associated with laboratory scale hydrogenations.

-

A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025, August 6). Request PDF. Available at: [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note - Mettler Toledo. Available at: [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters - ACS Publications. Available at: [Link]

-

Accepted mechanism for the hydrogenation of nitroarenes. ResearchGate. Available at: [Link]

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).

-

How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). Available at: [Link]

- Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022, September 9).

-

HYDROGENATION. (2023, July 15). FACT SHEET - Stanford Environmental Health & Safety. Available at: [Link]

Sources

- 1. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]

- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mt.com [mt.com]

- 7. mdpi.com [mdpi.com]

- 8. Unpacking the Magic of H2/Pd/C: What Happens When Hydrogen Meets Palladium on Carbon? - Oreate AI Blog [oreateai.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. njhjchem.com [njhjchem.com]

- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ehs.stanford.edu [ehs.stanford.edu]

Application Notes and Protocols for the Synthesis of Methylamino-Nitronicotinamide Derivatives

Introduction

Methylamino-nitronicotinamide derivatives represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a methylamino group, a nitro functionality, and a nicotinamide core creates a scaffold with diverse potential for biological activity. The nitro group, a potent electron-withdrawing group, dramatically influences the electronic properties of the pyridine ring, making it a versatile synthetic handle for further functionalization.[1] This guide provides a detailed exploration of the primary synthetic strategies for accessing these valuable molecules, with a focus on explaining the chemical principles that underpin the selection of reaction conditions. The protocols herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of methylamino-nitronicotinamide derivatives can be broadly categorized into two primary strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.

-

Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the displacement of a suitable leaving group, typically a halide, from a nitronicotinamide precursor with methylamine. The presence of the electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack.[1]

-

Strategy B: N-Methylation of an Aminonitronicotinamide Precursor : This strategy begins with an existing aminonitronicotinamide, which is then subjected to methylation to introduce the methyl group onto the amino functionality.

This document will detail the theoretical basis and provide practical, step-by-step protocols for both of these synthetic pathways.

Strategy A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method for forming carbon-nitrogen bonds on electron-deficient aromatic systems.[1] In the context of methylamino-nitronicotinamide synthesis, this typically involves the reaction of a chloro-nitronicotinamide with methylamine.

Causality of Experimental Choices

-

The Substrate : A common and effective precursor for this reaction is a 2-chloro-5-nitronicotinamide or a 6-chloro-5-nitronicotinamide. The chlorine atom at the 2- or 6-position is highly activated for displacement due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 5-position. This activation stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

-

The Nucleophile : Methylamine, either as a solution in a solvent like ethanol or THF, or as a gas, serves as the nucleophile. An excess of methylamine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.

-

The Solvent : Polar aprotic solvents such as ethanol, acetonitrile, or THF are commonly employed. These solvents can solvate the ionic intermediates and reactants without participating in the reaction.

-

The Base : An external base, such as triethylamine or potassium carbonate, is often added to scavenge the acid produced during the reaction, preventing the protonation of the methylamine nucleophile.[1]

-

The Temperature : The reaction temperature is a critical parameter. While the activated pyridine ring can react at room temperature, moderate heating (50-80 °C) is often used to ensure a reasonable reaction rate.[1]

Experimental Workflow and Mechanism

The overall workflow for the SNAr approach is depicted below, starting from the synthesis of the key 2-chloro-5-nitronicotinamide intermediate.

Caption: Synthetic workflow for 2-(methylamino)-5-nitronicotinamide via SNAr.

The mechanism of the key SNAr step is a two-stage process:

Caption: Mechanism of the SNAr reaction.

Detailed Protocol: Synthesis of 2-(Methylamino)-5-nitronicotinamide

This protocol is adapted from general procedures for the amination of halo-nitropyridines.[1][2]

Part 1: Synthesis of 2-Chloro-5-nitronicotinamide

A detailed procedure for the synthesis of 2-chloro-5-nitronicotinic acid, a precursor to the amide, has been described.[3] The conversion to the amide can be achieved via the acid chloride.

-

Acid Chloride Formation: To 2-chloro-5-nitronicotinic acid (1.0 equiv) in a round-bottom flask, add thionyl chloride (5.0 equiv) and a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours.

-

Amidation: After cooling, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in a suitable solvent like acetone. Cool the solution in an ice bath and add aqueous ammonia dropwise with vigorous stirring.

-

Workup and Isolation: After the addition is complete, stir for an additional 30 minutes. The product, 2-chloro-5-nitronicotinamide, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Nucleophilic Aromatic Substitution with Methylamine

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-chloro-5-nitronicotinamide (1.0 equiv) in ethanol (10 mL per gram of substrate).

-

Addition of Reagents: Add an excess of methylamine solution (e.g., 40% in water or 2M in THF, 3.0-5.0 equiv). Add triethylamine (2.0 equiv) as a base.

-

Reaction Conditions: Seal the vessel and heat the mixture to 60-70 °C with stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol, Acetonitrile, THF | Polar aprotic, good solubility for reactants. |

| Base | Triethylamine, K₂CO₃ | Neutralizes HCl produced, prevents nucleophile protonation.[1] |

| Temperature | 50-80 °C | Provides sufficient energy for the reaction without significant side products.[1] |

| Methylamine | 3.0-5.0 equivalents | Drives the reaction to completion. |

Strategy B: Synthesis via N-Methylation

This approach is suitable when an aminonitronicotinamide is readily available. The key step is the selective methylation of the amino group.

Causality of Experimental Choices

-

The Substrate : A common starting material for this route is 6-amino-5-nitronicotinamide, which can be synthesized by the direct nitration of 6-aminonicotinamide.[1]

-

The Methylating Agent : Various methylating agents can be employed, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). These are potent electrophiles that readily react with the nucleophilic amino group.

-

The Base : A non-nucleophilic base is required to deprotonate the amino group, increasing its nucleophilicity. Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

The Solvent : Anhydrous polar aprotic solvents like DMF or THF are ideal to prevent side reactions with the methylating agent and to dissolve the reactants.

-

The Temperature : These reactions are often carried out at room temperature or with gentle heating. The reaction is typically exothermic, so initial cooling may be necessary during the addition of reagents.

Experimental Workflow

The workflow for the N-methylation strategy is more direct, assuming the availability of the aminonitronicotinamide precursor.

Caption: Synthetic workflow for 6-(methylamino)-5-nitronicotinamide via N-methylation.

Detailed Protocol: Synthesis of 6-(Methylamino)-5-nitronicotinamide

This protocol is based on standard N-methylation procedures for aromatic amines.

Part 1: Synthesis of 6-Amino-5-nitronicotinamide

-

Nitration: A well-established method for the synthesis of 6-amino-5-nitronicotinamide is the direct nitration of 6-aminonicotinamide using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1]

Part 2: N-Methylation

-

Reaction Setup: To a solution of 6-amino-5-nitronicotinamide (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).

-

Addition of Reagents: Stir the suspension at room temperature for 30 minutes. Then, add methyl iodide (1.2 equiv) dropwise.

-

Reaction Conditions: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Workup and Purification: Once the starting material is consumed, pour the reaction mixture into ice water. The product may precipitate out or can be extracted with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous DMF, THF | Polar aprotic, prevents reaction with methylating agent. |

| Base | K₂CO₃, NaH | Deprotonates the amino group to increase nucleophilicity. |

| Temperature | Room Temperature | Sufficient for the reaction with potent methylating agents. |

| Methylating Agent | Methyl Iodide, Dimethyl Sulfate | Highly electrophilic, ensures efficient methylation. |

Conclusion

The synthesis of methylamino-nitronicotinamide derivatives can be achieved through reliable and well-understood chemical transformations. The choice between a nucleophilic aromatic substitution strategy and an N-methylation approach will largely be determined by the availability of the respective starting materials. Both methods, when carried out with careful control of reaction conditions, provide efficient access to this important class of compounds. The protocols and rationale provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize and explore the potential of these molecules in their discovery programs.

References

- BenchChem. (2025). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. BenchChem.

- Sagitullina, G., Garkushenko, A. K., Glizdinskaya, L. V., & Sagitullin, R. S. (2010). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Chemistry of Heterocyclic Compounds, 46(5), 553-558.

- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- Guidechem. (2021). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?. Guidechem.

Sources

Rapid and Efficient Synthesis of N-methyl-2-(methylamino)-5-nitronicotinamide via Microwave-Assisted Organic Synthesis (MAOS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of N-methyl-2-(methylamino)-5-nitronicotinamide, a substituted nicotinamide with potential applications as a scaffold in medicinal chemistry and drug discovery. We present a robust, two-step synthetic pathway culminating in a high-speed, efficient nucleophilic aromatic substitution reaction facilitated by microwave irradiation. This methodology significantly reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and potentially reducing solvent use.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, characterization data, and critical safety considerations for employing microwave technology in the laboratory.

Introduction: The Rationale for Microwave-Assisted Synthesis

Substituted nicotinamides are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] The target molecule, N-methyl-2-(methylamino)-5-nitronicotinamide, incorporates key functional groups that make it an attractive building block for library synthesis. Traditional synthetic methods often rely on prolonged heating under reflux, which can lead to lengthy reaction times, increased side-product formation, and significant energy consumption.[4]

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. Unlike conventional heating, which transfers energy slowly and inefficiently via conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[5] This direct energy transfer is primarily governed by two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation and resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.[6]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[7][8]

This rapid, internal heating mechanism can lead to dramatic accelerations in reaction rates, often reducing synthesis times from many hours to mere minutes, while also improving yields and product purity.[4][7]

Overall Synthetic Pathway

The synthesis of the target compound is achieved in two primary stages, starting from commercially available 2-chloro-5-nitronicotinic acid. The first stage involves the formation of the N-methyl amide intermediate, which is then subjected to a microwave-assisted nucleophilic aromatic substitution in the second stage.

Materials and Equipment:

-

Mon-mode microwave reactor designed for chemical synthesis.

-

10 mL microwave reaction vial with a snap cap and septum.

-

Magnetic stir bar.

-

Intermediate 1 (2-chloro-N-methyl-5-nitronicotinamide).

-

Methylamine (40% w/w in water).

-

Ethanol.

Step-by-Step Protocol:

-

Vessel Preparation: Place Intermediate 1 (1.0 g, 4.64 mmol) into a 10 mL microwave reaction vial.

-

Add a magnetic stir bar.

-

To the vial, add ethanol (4 mL) as a co-solvent to aid solubility, followed by an aqueous solution of methylamine (40% w/w, 2.9 mL, ~7 eq.). The use of aqueous amine solutions under microwave conditions has proven effective for similar transformations. [9]4. Microwave Reaction: Seal the vial securely with a cap. Place the vial into the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 160 °C (Use the instrument's IR sensor to monitor vessel temperature).

-

Ramp Time: 2 minutes.

-

Hold Time: 15 minutes.

-

Power: Dynamic power delivery (max 300 W) to maintain the set temperature.

-

Stirring: Set to high.

-

-

Start the reaction. The instrument will automatically monitor and control the temperature and pressure.

-

Workup and Purification: After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50 °C) using the instrument's compressed air cooling system.

-

Open the vial carefully in a fume hood.

-

Transfer the reaction mixture to a separatory funnel containing 30 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, N-methyl-2-(methylamino)-5-nitronicotinamide.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The following table summarizes the expected data for the final product.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₈H₁₀N₄O₃ [10] |

| Molecular Weight | 210.19 g/mol [10] |

| Appearance | Yellow to orange solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.8 (d, 1H, Ar-H), ~8.5 (q, 1H, amide N-H), ~8.2 (d, 1H, Ar-H), ~7.9 (q, 1H, amine N-H), ~3.0 (d, 3H, amine CH₃), ~2.8 (d, 3H, amide CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~158 (C-NHMe), ~145 (C-NO₂), ~135 (C-H), ~130 (C-CONHMe), ~120 (C-H), ~29 (amine CH₃), ~26 (amide CH₃) |

| Mass Spec (ESI+) | m/z: 211.08 [M+H]⁺ |

Critical Safety Considerations for Microwave Synthesis

Microwave reactors are powerful instruments and require strict adherence to safety protocols. [11]

-

Equipment: Never use a domestic (kitchen) microwave oven for laboratory synthesis. [11][12]Only use reactors specifically designed for chemical reactions, which include features for pressure and temperature monitoring and control.

-

Pressure: Reactions in sealed vessels at high temperatures can generate significant pressure. Do not exceed the recommended fill volume for the reaction vial (typically 1/2 to 2/3 full). Always ensure the vessel is properly sealed but do not overtighten.

-

Thermal Runaway: Be aware of the potential for rapid, uncontrolled increases in temperature and pressure, especially with exothermic reactions. When developing a new method, start with small-scale reactions and gradually increase the scale. [11]* Solvents: Avoid using low-boiling, flammable solvents like diethyl ether or pentane. Do not heat flammable solvents unless the microwave is specifically designed as explosion-proof. [12]Never heat sealed containers of volatile solvents without a pressure sensor. [13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and suitable gloves. [12]* Handling: Allow reaction vessels to cool completely before removal and opening. Point the vessel away from yourself and others when opening. [14]Use heat-resistant gloves to handle hot vessels. [14]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Temperature too low. Reaction time too short. Insufficient coupling with microwave energy. | Increase the reaction temperature in 10-20 °C increments. Increase the hold time in 5-10 minute increments. Ensure a polar solvent is used. Add a small amount of an ionic liquid or a salt if reactants are non-polar. |

| Formation of Byproducts | Temperature too high, causing decomposition. Reaction time too long. | Decrease the reaction temperature. Reduce the hold time. Analyze reaction progress at shorter time intervals to find the optimum. |

| Low Isolated Yield | Product is partially soluble in the aqueous phase during workup. Inefficient extraction. | Saturate the aqueous phase with NaCl (brine) before extraction to reduce the polarity. Increase the number of extractions (e.g., from 3 to 5). |

| Pressure Limit Exceeded | Reaction is too concentrated. Temperature setpoint is too high for the solvent system. Exothermic reaction runaway. | Dilute the reaction mixture with more solvent. Reduce the target temperature. Cool the reagents before mixing and use a slower ramp time to the target temperature. |

Conclusion

The microwave-assisted synthesis protocol detailed in this note provides a highly efficient, rapid, and reproducible method for preparing N-methyl-2-(methylamino)-5-nitronicotinamide. By leveraging the principles of microwave heating, this approach dramatically shortens reaction times and offers a greener alternative to conventional synthetic techniques. [2][15]The provided guidelines for protocol execution, characterization, and safety are intended to enable researchers to successfully and safely implement this powerful technology in their laboratories for the synthesis of novel chemical entities.

References

-

MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Retrieved from [Link]

-

PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications. Retrieved from [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Retrieved from [Link]

-

NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Retrieved from [Link]

-

Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

- NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Labo.

-

Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

-

University of Bristol. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Retrieved from [Link]

-

ResearchGate. (2009, May). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Retrieved from [Link]

-

PubMed. (2019, October 24). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Retrieved from [Link]

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. mdpi.com [mdpi.com]

- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 7. rjpdft.com [rjpdft.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. 142168-89-6|N-Methyl-2-(methylamino)-5-nitronicotinamide|BLD Pharm [bldpharm.com]

- 11. Safety Considerations for Microwave Synthesis [cem.com]

- 12. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 13. Green Chemistry in Teaching Labo [web.njit.edu]

- 14. bangor.ac.uk [bangor.ac.uk]

- 15. ajgreenchem.com [ajgreenchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-methyl-2-(methylamino)-5-nitronicotinamide

The following technical guide serves as a specialized support resource for researchers working with N-methyl-2-(methylamino)-5-nitronicotinamide .

Ticket ID: PUR-XC-502 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely synthesizing this compound via an

Due to the intramolecular hydrogen bond between the C2-methylamino group and the C3-amide carbonyl, this molecule exhibits "pseudo-nonpolar" behavior, often complicating standard silica chromatography.[1][2]

Part 1: Diagnostic & Impurity Profiling

Before selecting a purification method, confirm your impurity profile.[1][2]

| Impurity Type | Origin | Diagnostic Characteristic (TLC/LCMS) |

| Starting Material (SM) | Unreacted 2-chloro precursor | Higher |

| Hydrolysis Product | 2-hydroxy-5-nitronicotinamide (or acid) | Baseline/Low |

| Bis-methylated | Over-alkylation at amide nitrogen | Close |

| Inorganic Salts | Methylamine HCl | Insoluble in DCM/EtOAc.[1] White precipitate.[1] |

Part 2: Purification Protocols

Method A: Recrystallization (Recommended First Step)

Best for: Removing Starting Material (SM) and Salts.[2]

The 2-chloro precursor is significantly more lipophilic than the product.[1] We exploit the polarity difference using a protic solvent system to disrupt the intramolecular hydrogen bonding of the product.[1]

Protocol:

-

Crude Prep: Dry the crude orange solid thoroughly to remove excess methylamine solution.[1]

-

Dissolution: Suspend crude in EtOH (approx. 10-15 mL per gram). Heat to reflux (

).[1][2] -

Cooling: Allow to cool slowly to room temperature (RT) with stirring. Then chill to

for 2 hours. -

Filtration: Filter the bright yellow/orange crystals. Wash with cold EtOH.[1]

-

Validation: The filtrate (mother liquor) should contain the majority of the 2-chloro impurity.[1]

Method B: Flash Column Chromatography

Best for: Difficult separations of regioisomers or high-purity requirements (>99%).[1][2]

The "Tailing" Problem: The pyridine nitrogen and the amide moiety cause streaking on silica gel.[1] The Fix: You must use a basic modifier.

Column Conditions:

-

Mobile Phase B: Methanol (MeOH) containing 1%

(or 1% Triethylamine).[1][2] -

Gradient: 0% to 10% B over 20 CV (Column Volumes).

Step-by-Step:

-

Load: Dry load on Celite or Silica.[1] Do not liquid load with DMF/DMSO (this ruins the separation).[1]

-

Elution:

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific nitronicotinamide derivative.

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is co-eluting with the starting material on TLC. How do I separate them?

-

Cause: Intramolecular hydrogen bonding (between the NH at C2 and C=O at C3) masks the polarity of your product, making it behave like the non-polar chloro-precursor.[1][2]

-

Solution: Change the stationary phase interaction. Use Toluene:Ethyl Acetate (1:1) as your TLC solvent.[1][2] The aromatic interactions often resolve the chloro-pyridine from the amino-pyridine better than DCM/MeOH systems.[1]

Q2: The solid turned red/brown during recrystallization. What happened?

-

Cause: Thermal instability.[1] Nitropyridines are electron-deficient and prone to oxidation or polymerization at high temperatures, especially in the presence of basic impurities (like residual methylamine).[1][2]

-

Fix: Ensure all methylamine is removed before heating.[1] Use a rotary evaporator to dry the solid completely.[1] Limit heating time at reflux to <15 minutes.

Q3: I see a "ghost peak" in my HPLC analysis.

-

Cause: At neutral pH, the pyridine nitrogen may exist in equilibrium between protonated and free base forms, causing peak splitting or broadening.[2]

-

Fix: Buffer your HPLC mobile phase. Use 0.1% Formic Acid (acidic) or 10mM Ammonium Bicarbonate (basic) to force a single ionization state.[1][2]

References

-

Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of nitropyridines and

mechanisms). -

Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1] (Mechanistic grounding for

and intramolecular hydrogen bonding effects). -

Selleck Chemicals. (n.d.).[1][2] N-Methylnicotinamide Product Data. Retrieved from (General solubility data for nicotinamide derivatives).[1][2]

Sources

Technical Support Center: Synthesis of Methylamino Nicotinamide

Welcome to the technical support center for the synthesis of methylamino nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common challenges. Our goal is to provide you with the expertise and practical insights needed to minimize side reactions and optimize your experimental outcomes.

Introduction to Methylamino Nicotinamide Synthesis

The synthesis of methylamino nicotinamide isomers (2-, 4-, or 6-methylamino nicotinamide) is a critical process in the development of various pharmacologically active compounds. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a corresponding halonicotinamide with methylamine. However, the electron-deficient nature of the pyridine ring and the reactivity of the reagents can lead to several side reactions, impacting yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing methylamino nicotinamide?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, where a halonicotinamide (typically a chloronicotinamide) is reacted with methylamine. The 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack than the 3- or 5-positions due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the anionic intermediate.[1][2]

Q2: What are the primary side reactions I should be aware of?

The main side reactions include:

-

Formation of positional isomers: If the starting material can react at multiple sites, or if reaction conditions promote rearrangement, a mixture of 2-, 4-, and/or 6-methylamino nicotinamide may be formed.

-

Over-methylation: The product, a secondary amine, can be further methylated to form a tertiary amine (dimethylamino nicotinamide) or even a quaternary ammonium salt.[3][4]

-

Hydrolysis of the amide: Under basic conditions, the nicotinamide can be hydrolyzed to the corresponding nicotinic acid.[5][6]

-

Low yield: The electron-deficient nature of the pyridine ring can sometimes lead to low reactivity and consequently, low product yield.[7]

Q3: How can I monitor the progress of my reaction and identify side products?

Thin-layer chromatography (TLC) is an effective initial method for monitoring the reaction. The formation of multiple spots can indicate the presence of starting material, the desired product, and side products. For more detailed analysis and differentiation of isomers, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is highly recommended.[8][9][10]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Methylamino Nicotinamide

Q: My reaction has gone to completion, but the isolated yield of my target methylamino nicotinamide is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yields in pyridine functionalization are a common challenge.[7] Let's break down the potential causes and solutions:

Possible Cause 1: Poor Reactivity of the Starting Halonicotinamide

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen and the presence of other electron-withdrawing groups.

-

Expert Insight: The pyridine ring's electron-deficient nature can deactivate it towards nucleophilic attack. The lone pair on the nitrogen can also coordinate with any metal catalysts or Lewis acids present, inhibiting their activity.[7]

-

Troubleshooting Steps:

-

Increase Reaction Temperature: Carefully increasing the temperature can often overcome the activation energy barrier. Consider using a high-boiling point solvent like DMF or NMP.

-

Use a More Reactive Halogen: If you are using a chloronicotinamide, consider switching to a fluoronicotinamide. The carbon-fluorine bond is highly polarized, making the carbon more electrophilic and susceptible to nucleophilic attack.

-

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[11]

-

Catalyst Selection: For less reactive substrates, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be necessary. The choice of palladium precursor and ligand is critical for success.[12]

-

Possible Cause 2: Suboptimal Reaction Conditions

The choice of solvent, base, and temperature can dramatically impact the reaction outcome.

-

Expert Insight: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. The base plays a crucial role in deprotonating the methylamine and neutralizing the HX formed during the reaction.

-

Troubleshooting Steps:

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions.

-

Base Selection: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used. The strength and amount of base should be optimized.

-

Reagent Purity: Ensure that all reagents and solvents are pure and anhydrous, as water can lead to hydrolysis side reactions.

-

Experimental Protocol: General Procedure for SNAr Amination of Chloronicotinamide

-

To a solution of the chloronicotinamide (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add an excess of methylamine (solution in THF or ethanol, or as a gas) (2.0-5.0 eq).

-

Add a base, such as potassium carbonate (1.5-2.0 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor by TLC or HPLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Solvent | DMF, NMP, DMSO | High boiling point, polar aprotic, good solubility for reactants. |

| Base | K₂CO₃, Et₃N | Neutralizes HX byproduct without competing as a nucleophile. |

| Temperature | 80-150 °C | Higher temperatures often required to overcome activation energy. |

| Methylamine | 2-5 equivalents | Excess drives the reaction to completion and can reduce over-methylation. |

Problem 2: Presence of Multiple Products (Isomer Formation)

Q: My TLC and LC-MS analysis show multiple product peaks with the same mass. How can I control the regioselectivity of the amination?

A: The formation of positional isomers is a common issue in pyridine chemistry due to the similar reactivity of different positions on the ring.[7][13]

Possible Cause: Lack of Regioselectivity in Nucleophilic Attack

The C2 and C4 positions on the pyridine ring are electronically favored for nucleophilic attack. If your starting material has leaving groups at multiple positions, or if the reaction conditions allow for it, you will likely get a mixture of isomers.[1][2]

-

Expert Insight: The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, dictates the preferred sites of attack (C2 and C4).[2]

-

Troubleshooting Steps:

-

Choice of Starting Material: The most straightforward way to ensure regioselectivity is to start with a halonicotinamide that has the leaving group only at the desired position.

-

Steric Hindrance: If you have a choice between C2/C6 and C4 positions, you can sometimes use steric hindrance to your advantage. A bulky substituent near one position can disfavor attack at that site.

-

Directed C-H Functionalization: Advanced methods involving directing groups can achieve high regioselectivity. These methods often use transition metal catalysts to functionalize a specific C-H bond.[14]

-

Purification: If a mixture of isomers is unavoidable, they can often be separated by careful column chromatography or preparative HPLC.[15][16]

-

Problem 3: Formation of Over-Methylated Byproducts

Q: I am observing a significant amount of a byproduct with a mass that corresponds to the addition of two methyl groups. How can I prevent this over-methylation?

A: Over-methylation, leading to the formation of a dimethylamino nicotinamide, is a classic side reaction in amine alkylation.[3]

Possible Cause: Further Reaction of the Product

The methylamino nicotinamide product is a secondary amine and is itself nucleophilic. It can react with the methylating agent in the same way as methylamine, leading to the tertiary amine. This can proceed to form a quaternary ammonium salt in a process known as exhaustive methylation.[3][4]

-

Expert Insight: The relative rates of the first and second methylation reactions determine the product distribution. If the second methylation is fast, a significant amount of the over-methylated product will be formed.

-

Troubleshooting Steps:

-

Stoichiometry Control: Use a large excess of methylamine relative to the halonicotinamide. This will increase the probability that the halonicotinamide will react with methylamine rather than the already formed methylamino nicotinamide.

-

Slow Addition of the Limiting Reagent: If you are performing a methylation on an aminonicotinamide, slowly adding the methylating agent to the reaction mixture can help to maintain a low concentration of the methylating agent, favoring mono-methylation.

-

Alternative Methylation Procedures: The Eschweiler-Clarke reaction is a reductive amination method that is known to be effective for the methylation of amines while avoiding the formation of quaternary ammonium salts.[17]

-

Workflow for Minimizing Over-methylation

Caption: Troubleshooting workflow for over-methylation.

Problem 4: Presence of Nicotinic Acid as a Byproduct

Q: My final product is contaminated with a more polar impurity that I have identified as the corresponding methylamino nicotinic acid. How can I prevent this hydrolysis?

A: Hydrolysis of the amide group to a carboxylic acid is a common side reaction, especially under basic or acidic conditions at elevated temperatures.[5][6]

Possible Cause: Base- or Acid-Catalyzed Hydrolysis

The reaction conditions required for the amination (often involving a base and heat) can also promote the hydrolysis of the amide functional group.

-

Expert Insight: The rate of hydrolysis is dependent on the pH, temperature, and concentration of the base or acid.[5]

-

Troubleshooting Steps:

-

Control pH: If possible, use a milder base or a buffer system to avoid strongly basic conditions.

-

Lower Reaction Temperature: If the amination reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce the rate of hydrolysis.

-

Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.

-